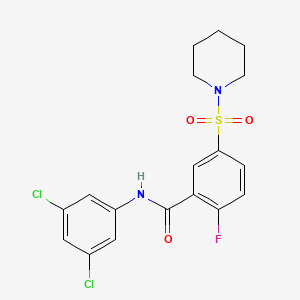
2-(N-methylhydrazino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylhydrazino)ethanol is a chemical compound that has been mentioned in the context of various chemical reactions. It has been shown that the products of condensation of formaldehyde with 2-(N-methylhydrazino)ethanol and 1-(N-methylhydrazino)-2-propanol are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols .
Synthesis Analysis
The synthesis of 2-(N-methylhydrazino)ethanol involves the condensation of formaldehyde with 2-(N-methylhydrazino)ethanol and 1-(N-methylhydrazino)-2-propanol. This is then reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols .Molecular Structure Analysis
The molecular formula of 2-(N-methylhydrazino)ethanol is C3H10N2O . The average mass is 90.124 Da and the monoisotopic mass is 90.079315 Da .Chemical Reactions Analysis
In the reaction involving 2-(N-methylhydrazino)ethanol, the products of condensation of formaldehyde with 2-(N-methylhydrazino)ethanol and 1-(N-methylhydrazino)-2-propanol are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols. The reaction of the latter with acetaldehyde gave methyl-substituted perhydro 1,3,4-oxadiazines .Aplicaciones Científicas De Investigación
- Application : 2-(N-methylhydrazino)ethanol can serve as a building block for the synthesis of other compounds. For instance, it can be used in the preparation of heterocyclic compounds or as a precursor for functionalized derivatives .
- Application : Hydrazine derivatives, including 2-(N-methylhydrazino)ethanol, have been studied as potential hydrogen storage materials. Their ability to reversibly release and absorb hydrogen under controlled conditions is of interest .
Hydrazine Derivatives in Organic Synthesis
Hydrogen Storage Materials
Safety and Hazards
While specific safety and hazard information for 2-(N-methylhydrazino)ethanol is not available, it’s important to note that ethanol and its derivatives can be harmful by ingestion, inhalation, or by skin absorption. Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system. Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .
Mecanismo De Acción
Target of Action
It is known that the products of condensation of formaldehyde with 2-(n-methylhydrazino)ethanol are reduced by lithium aluminum hydride . This suggests that the compound may interact with formaldehyde and lithium aluminum hydride in biochemical reactions.
Mode of Action
It is suggested that anesthetics, which this compound may be classified as, have a site of action located within the cell membrane, presumably at the synapse . The site could be located exclusively in the lipid bilayer, at a hydrophobic site on a protein, or at the membrane protein-lipid interface .
Biochemical Pathways
The main route of ethyl alcohol metabolism, which may be similar to 2-(N-methylhydrazino)ethanol, is its oxidation to acetaldehyde, which is converted into acetic acid with the participation of cytosolic NAD+ - dependent alcohol (ADH) and aldehyde (ALDH) dehydrogenases . Oxidative biotransformation pathways of ethanol also include reactions catalyzed by the microsomal ethanol oxidizing system (MEOS), peroxisomal catalase, and aldehyde (AOX) and xanthine (XOR) oxidases .
Pharmacokinetics
It is known that drugs that inhibit adh or cyp2e1 are the most likely theoretical compounds that would lead to a clinically significant pharmacokinetic interaction with ethanol . This could potentially apply to 2-(N-methylhydrazino)ethanol as well.
Result of Action
The products of condensation of formaldehyde with 2-(N-methylhydrazino)ethanol are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols . The reaction of the latter with acetaldehyde gave methyl-substituted perhydro 1,3,4-oxadiazines .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-(N-methylhydrazino)ethanol. It is known that the intestinal microbiome plays a significant role in the ethanol biotransformation and in the initiation and progression of liver diseases stimulated by ethanol and its metabolite - acetaldehyde .
Propiedades
IUPAC Name |
2-[amino(methyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c1-5(4)2-3-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGWYNJXRYOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylhydrazino)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/no-structure.png)
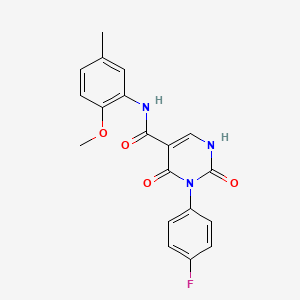
![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2912595.png)
![[(E)-4-(Diethylamino)-2-oxobut-3-enyl] 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B2912597.png)
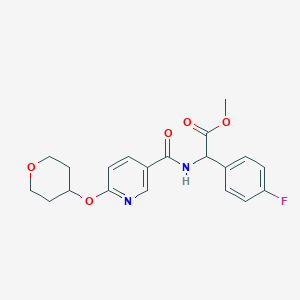

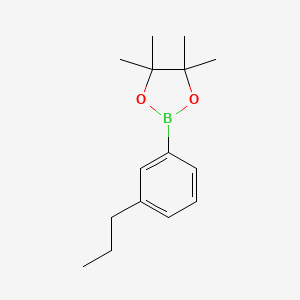
![Methyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2912603.png)
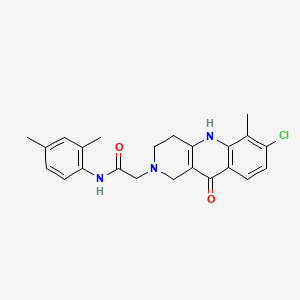
![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
